REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[Cl:10])#[N:2].BrN1C(=[O:17])CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Cl:10][C:4]1[C:3]([C:1]#[N:2])=[CH:8][CH:7]=[CH:6][C:5]=1[CH:9]=[O:17]
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Name
|
|
Quantity
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10.9 g
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Type
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reactant
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Smiles
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C(#N)C1=C(C(=CC=C1)C)Cl
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Name
|
|
Quantity
|
12.8 g
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Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
523 mg
|
Type
|
catalyst
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 3.5 hours
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Duration
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3.5 h
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Type
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FILTRATION
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Details
|
The insoluble material was filtered off
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
The obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (20:1))
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=CC=C1C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |